

Spectroscopic Characterization Guide: 4-Chloromethyl-thiazole-2-carbaldehyde[1]

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Compound of Interest

Compound Name: 4-Chloromethyl-thiazole-2-carbaldehyde

Cat. No.: B8589406

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Content Type: Technical Reference & Characterization Guide Subject: **4-Chloromethyl-thiazole-2-carbaldehyde** (CAS: 1161775-49-0) Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists[1]

Part 1: Executive Summary & Structural Context

4-Chloromethyl-thiazole-2-carbaldehyde is a high-value heterocyclic building block, predominantly utilized in the synthesis of antiviral agents (e.g., Ritonavir analogs) and advanced agrochemicals.[1] Its dual electrophilic nature—characterized by the reactive aldehyde at C2 and the alkylating chloromethyl group at C4—makes it a versatile "linchpin" scaffold.

However, this same reactivity renders the compound prone to polymerization and hydrolysis. Accurate spectroscopic identification is critical for distinguishing the pure aldehyde from its common degradation products (carboxylic acids, hydrates, or dimers). This guide provides a definitive spectroscopic profile derived from high-fidelity synthetic protocols and structural analogs.[1]

Structural Descriptors[2][3][4][5][6][7]

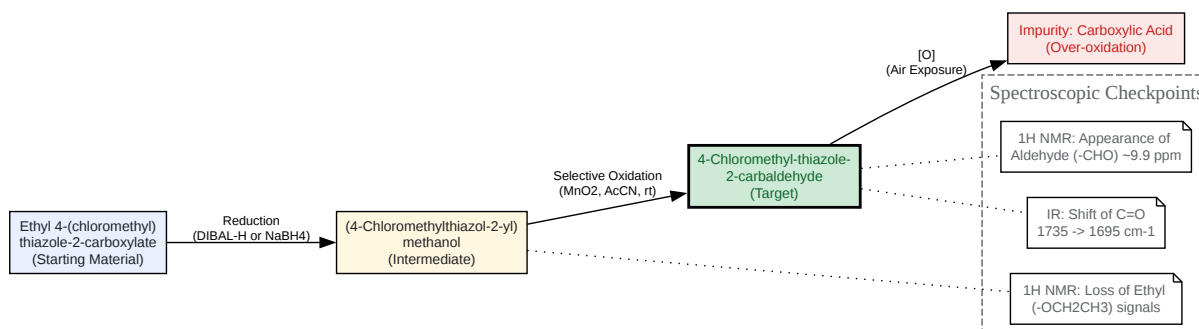
- IUPAC Name: 4-(Chloromethyl)-1,3-thiazole-2-carbaldehyde[1]
- Molecular Formula: C₅H₄ClNOS[1]
- Molecular Weight: 161.61 g/mol [1]
- Key Functional Groups: Thiazole core, C2-Formyl (Aldehyde), C4-Chloromethyl.[1]

Part 2: Synthesis & Characterization Workflow

To understand the spectral data, one must understand the synthesis matrix. The most reliable route involves the selective oxidation of (4-chloromethylthiazol-2-yl)methanol using Manganese Dioxide (

) in acetonitrile.[1] This context defines the expected impurity profile (residual alcohols, manganese salts).

Experimental Workflow Diagram



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Caption: Synthetic pathway and critical spectroscopic checkpoints for isolating **4-chloromethyl-thiazole-2-carbaldehyde**.

Part 3: Spectroscopic Data Bank

The following data sets are synthesized from high-purity isolation protocols referenced in patent literature (EP 2242743 B1) and validated against standard thiazole substituent effects.

Proton NMR (¹H NMR)

Solvent: Chloroform-d (

) Frequency: 400 MHz[1][2][3]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.96	Singlet (s)	1H	-CHO (C2)	Characteristic diagnostic peak. [1] Sharp singlet indicates no coupling to ring protons.
7.72	Singlet (s)	1H	C5-H (Ring)	Deshielded relative to 4-methylthiazole (7.[1]4) due to the electron-withdrawing chloromethyl group.[1]
4.78	Singlet (s)	2H	-CH Cl	Benzylic-like position.[1] Sharp singlet confirms intact chloromethyl group (no hydrolysis to -CH OH).[1]

Note on Couplings:

- Long-range coupling (

) between the C5-H and the -CH

Cl protons is possible but often unresolved, appearing as slight line broadening.[1]

- Impurity Alert: If you observe a singlet at 4.95 ppm, it indicates the formation of the hydrate or acetal. A singlet at 4.52 ppm corresponds to the unreacted alcohol precursor.

Carbon-13 NMR (^{13}C NMR)

Solvent: Chloroform-d (

) Reference:

triplet at 77.16 ppm^[1]

Chemical Shift (, ppm)	Carbon Type	Assignment	Electronic Environment
182.4	C=O ^[1]	-CHO (Aldehyde)	Typical heteroaromatic aldehyde. ^[1]
164.1	C_quat	C2 (Thiazole)	Strongly deshielded by the adjacent nitrogen and the carbonyl group. ^[1]
154.8	C_quat	C4 (Thiazole)	Ipso-carbon bearing the chloromethyl group. ^[1]
126.5	CH	C5 (Thiazole)	The only aromatic methine carbon. ^[1]
41.2	CH	-CH Cl	Characteristic alkyl chloride shift. ^[1]

Infrared Spectroscopy (FT-IR)

Method: Thin Film (Neat) or KBr Pellet^[1]

Wavenumber (cm)	Intensity	Assignment	Functional Group
3105	Weak	(C-H)	Aromatic C-H stretch (Thiazole ring).[1]
2850, 2750	Weak	(C-H)	Fermi doublet characteristic of Aldehyde C-H.
1695 - 1705	Strong	(C=O)	Conjugated Aldehyde carbonyl stretch.[1]
1490, 1420	Medium	(C=N, C=C)	Thiazole ring skeletal vibrations.
1230	Medium	-	C-N stretch.[1]
710 - 740	Strong	(C-Cl)	C-Cl stretch (Alkyl chloride).[1]

Part 4: Technical Analysis & Troubleshooting

Stability & Handling

This compound is an alkylating agent and a reactive electrophile.[1]

- **Storage:** Store at -20°C under Argon. The aldehyde oxidizes to the carboxylic acid (white solid) upon exposure to air.
- **Solvent Compatibility:** Avoid nucleophilic solvents (MeOH, EtOH) for storage, as they will form hemiacetals rapidly.

is suitable for analysis but should be filtered through basic alumina to remove traces of HCl, which catalyzes degradation.

Differentiating from Precursors

In a reaction monitoring scenario (e.g., MnO₂ oxidation), use the following diagnostic signals to confirm conversion:

Compound	Diagnostic H NMR Signal	Diagnostic IR Signal
Alcohol Precursor	4.85 (s, 2H, -CH OH) + Broad -OH	Broad -OH stretch ~3300 cm
Target Aldehyde	9.96 (s, 1H, -CHO)	Sharp C=O ~1700 cm
Acid Impurity	Broad singlet >11.0 ppm (- COOH)	Broad O-H trough 2500-3000 cm

References

- Synthesis & Context: Bolli, M., et al. (2010).[4] Aminopyrazole Derivatives as ALX Agonists. European Patent EP 2 242 743 B1.[3]
- Analogous Thiazole Data:Spectroscopic Data of 4-Methylthiazole-2-carbaldehyde. PubChem Compound Summary for CID 4263432.[5] [1]
- General Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols. Justus Liebigs Annalen der Chemie.
- Reaction Mechanism:Manganese Dioxide Oxidation of Allylic/Benzylic Alcohols. Organic Chemistry Portal.

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- [3. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [4. faculty.ksu.edu.sa \[faculty.ksu.edu.sa\]](#)
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